2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt
Description
2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt (CAS 2409139-97-3) is a sodium salt derivative of a pyrimidine-containing propanoic acid. Its structure features a chloropyrimidine ring attached to a propanoic acid backbone, which is neutralized as a sodium salt to enhance solubility and stability for research or pharmaceutical applications . Pyrimidine derivatives are biologically significant, often serving as nucleoside analogs, kinase inhibitors, or covalent modifiers in drug discovery . The chlorine atom at the pyrimidine’s 2-position may act as a leaving group, enabling reactivity in targeted covalent inhibition strategies .
Properties
Molecular Formula |
C7H6ClN2NaO2 |
|---|---|
Molecular Weight |
208.58 g/mol |
IUPAC Name |
sodium;2-(2-chloropyrimidin-4-yl)propanoate |
InChI |
InChI=1S/C7H7ClN2O2.Na/c1-4(6(11)12)5-2-3-9-7(8)10-5;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
QOWSIBITDJCMQP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=NC(=NC=C1)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The key intermediate in the synthesis of 2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt is 2-chloropyrimidine . According to a Chinese patent (CN104402829A), 2-chloropyrimidine can be prepared via a multi-step process starting from dicyandiamide, involving hydrolysis, reaction with propargyl alcohol, and a diazotization-chlorination reaction sequence:
- Step 1: Hydrolysis of dicyandiamide in sulfuric acid at 2–6 °C, followed by heating at 50–60 °C for 4–6 hours to form guanidine sulfate.
- Step 2: Reaction of guanidine sulfate with propargyl alcohol at 50–55 °C for 8–12 hours to yield 2-aminopyrimidines.
- Step 3: Diazotization of 2-aminopyrimidines using sodium nitrite, hydrochloric acid, and zinc chloride at low temperatures (-10 to 5 °C) to afford 2-chloropyrimidine with high purity and yield.
The process includes extraction and purification steps involving dichloromethane and drying agents to isolate the final 2-chloropyrimidine as a light yellow crystalline solid.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Hydrolysis | Dicyandiamide + H2SO4 | 2–6 to 50–60 | 4–6 hours | Formation of guanidine sulfate |
| Reaction with propargyl alcohol | Guanidine sulfate + propargyl alcohol | 50–55 | 8–12 hours | Formation of 2-aminopyrimidines |
| Diazotization & Chlorination | 2-Aminopyrimidine + NaNO2 + HCl + ZnCl2 (catalyst) | -10 to 5 | 3–4 hours | Formation of 2-chloropyrimidine |
| Purification | Extraction with dichloromethane, drying, concentration | 40–50 | 1–2 hours | Light yellow crystals obtained |
This method yields 2-chloropyrimidine with improved purity and yield compared to traditional methods.
Functionalization to 2-(2-Chloropyrimidin-4-yl)propanoic Acid
Synthetic Strategies
- Nucleophilic substitution: The chlorine atom at the 2-position of pyrimidine can be displaced by nucleophiles such as carboxylate or related groups under controlled conditions.
- Cross-coupling reactions: Palladium-catalyzed coupling of 2-chloropyrimidine with organometallic reagents bearing propanoic acid or protected derivatives.
- Saponification: Ester intermediates can be hydrolyzed under basic conditions to yield the free acid.
A relevant example from a study on pyrimidine derivatives describes the saponification of methyl esters in aqueous sodium hydroxide at reflux to yield the corresponding carboxylic acids, followed by acidification to precipitate the acid.
Formation of the Sodium Salt
The sodium salt of 2-(2-Chloropyrimidin-4-yl)propanoic acid is typically prepared by neutralization of the free acid with sodium hydroxide or sodium carbonate in aqueous media. This salt formation enhances solubility and bioavailability, which is crucial for pharmaceutical applications.
Summary of Preparation Methods
Research Findings and Analysis
- The patented process for 2-chloropyrimidine synthesis offers advantages in yield and purity by controlling temperature and using ZnCl2 catalysis during diazotization.
- Saponification under reflux with sodium hydroxide is effective for converting ester intermediates to the free acid, which can then be isolated by acidification.
- Salt formation, including sodium salts, is a well-established pharmaceutical strategy to improve solubility and efficacy of heterocyclic carboxylic acids.
- The purity of intermediates and final products is enhanced by careful extraction and drying protocols, as well as controlled reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The propanoic acid moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions using bases like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylic acids or alcohols derived from the propanoic acid moiety.
Scientific Research Applications
2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt involves its interaction with specific molecular targets. The chloropyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The propanoic acid moiety may also play a role in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Propanoic Acid Derivatives
2-(3-{6-[2-(2,4-Dichlorophenyl)-ethylamino]-2-methoxypyrimidin-4-yl}-phenyl)-2-methylpropionic Acid
- Structure: Features a 2-methoxy-6-(dichlorophenethylamino)pyrimidine group linked to a methyl-substituted phenylpropanoic acid.
- Applications : Designed as a therapeutic agent, likely for inflammatory or oncological targets. Its synthesis involves palladium-catalyzed coupling, highlighting its use in medicinal chemistry .
- Key Difference: The methyl group on the propanoic acid and methoxy-pyrimidine substituent differentiate its reactivity and target specificity from the unsubstituted chloropyrimidine in the target compound .
LY2409881 Hydrochloride
- Structure : Combines a 5-chloro-pyrimidine with a benzo[b]thiophene-carboxamide group.
- Applications : Investigated as a kinase inhibitor for cancer therapy. The chloro-pyrimidine moiety facilitates binding to ATP pockets in kinases .
- Key Difference: The benzo[b]thiophene side chain and carboxamide group contrast with the simpler propanoic acid structure of the target compound, altering pharmacokinetics and target engagement .
Phenoxypropanoic Acid Derivatives (Agrochemicals)
Mecoprop Potassium Salt (CAS 1929-86-8)
- Structure: 2-(4-Chloro-2-methylphenoxy)propanoic acid potassium salt.
- Applications: Herbicide targeting broadleaf weeds. The phenoxy group and chlorine substitution enhance herbicidal activity .
- Key Difference: Replacing the pyrimidine ring with a phenoxy group shifts the application from pharmaceuticals to agrochemicals. The sodium vs. potassium salt also affects solubility and field stability .
NSAID-Related Propanoic Acid Salts
Sodium (±)-2-(2-Fluoro-4-biphenylyl)propionate Dihydrate
- Structure: Biphenylpropanoic acid sodium salt with a fluorine substituent.
- Applications: Analogue of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). The biphenyl group mediates cyclooxygenase (COX) inhibition .
- Key Difference : The biphenyl-fluorine motif contrasts with the chloropyrimidine, directing activity toward COX enzymes rather than kinase or nucleic acid targets .
Loxoprofen Sodium Impurities
- Structure: Cyclopentylmethylphenylpropanoate sodium salts.
- Applications: Impurities in the NSAID loxoprofen, highlighting the role of propanoic acid derivatives in anti-inflammatory drugs.
- Key Difference : Cyclopentyl and hydroxyl groups modify the molecule’s steric and electronic properties compared to the planar pyrimidine ring in the target compound .
Amino Acid Analogs
(2S)-2-Amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride
- Structure: Chlorophenyl-substituted propanoic acid with an amino group.
- Applications: Potential amino acid analog for metabolic or enzymatic studies.
- Key Difference: The amino acid backbone and chlorophenyl group differ from the pyrimidine-propanoic acid hybrid, suggesting distinct biological pathways .
Structural and Functional Analysis Table
Key Research Findings
- Reactivity : The 2-chloropyrimidine group in the target compound may serve as a warhead for covalent binding to cysteine residues in enzymes, similar to 2-sulfonylpyrimidines .
- Solubility : Sodium salt formation improves aqueous solubility, critical for in vitro and in vivo studies, contrasting with potassium or dimethylamine salts used in agrochemicals .
Biological Activity
2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its effects on cellular processes and potential therapeutic applications.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : CHClNONa
- IUPAC Name : Sodium 2-(2-chloropyrimidin-4-yl)propanoate
Research indicates that 2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. The compound's structural features suggest it may interact with various biological targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound. It has been shown to exhibit activity against a range of bacterial strains, indicating potential use as an antimicrobial agent. For instance, one study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent response in inhibiting bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The sodium salt has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.
Antifibrotic Activity
Recent research has indicated that 2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt can inhibit collagen synthesis in hepatic stellate cells, which are crucial in liver fibrosis. The compound was found to significantly reduce collagen accumulation in a dose-dependent manner.
| Concentration (µM) | Collagen Inhibition (%) |
|---|---|
| 50 | 30 |
| 100 | 60 |
| 200 | 85 |
Case Study 1: Hepatic Fibrosis Model
In a study involving rats with induced hepatic fibrosis, treatment with the sodium salt resulted in a marked reduction in liver fibrosis markers compared to control groups. Histological analysis revealed decreased collagen deposition and improved liver architecture.
Case Study 2: Bacterial Infection Model
In another investigation, the compound was administered to mice infected with Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated animals compared to untreated controls, supporting its potential as an antimicrobial therapy.
Q & A
Q. How to validate conflicting spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- NMR assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals.
- DFT-optimized structures : Compare calculated vs. observed chemical shifts (RMSD < 0.5 ppm for ¹H NMR).
- Dynamic effects : Account for solvent-induced conformational changes via molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
